molecular formula C7H5ClN2O2 B1428503 8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one CAS No. 1198154-62-9

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one

Cat. No.: B1428503
CAS No.: 1198154-62-9
M. Wt: 184.58 g/mol
InChI Key: UCYJENXXRAZUTD-UHFFFAOYSA-N
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Description

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one is a useful research compound. Its molecular formula is C7H5ClN2O2 and its molecular weight is 184.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Reactivity

8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one is part of a broader class of compounds known for their diverse reactivity and significant roles in chemical synthesis. For instance, 1,2-oxazines and related compounds, which are synthesized through dehydration of certain hydroxy-oxazines, serve as precursors in various synthetic pathways. These compounds, including oxazinium salts, play pivotal roles as electrophiles in chemical reactions. Their reductions and transformations into different structural forms are integral to synthetic organic chemistry, exemplified by the synthesis of oxazines and their use as chiral synthons (Sainsbury, 1991).

2. Chemical Interactions and Derivatives

The compound's structural relatives demonstrate varied chemical behaviors when interacting with different nucleophilic agents. Arylmethylidene derivatives of similar frameworks undergo distinct reactions, leading to a wide array of products like amides, pyrrolones, and various heterocyclic compounds such as oxazines and pyridazinones. The course of these reactions is determined by factors including the structure of the reactants and the strength of the nucleophilic agents used (Kamneva, Anis’kova & Egorova, 2018).

3. Role in Synthesis of Heterocyclic Compounds

The compound is related to heterocyclic structures that are extensively used in organic chemistry, particularly in the synthesis of bioactive molecules. For example, 1,3,4-oxadiazole, a structure with similarities to this compound, is a core structure in many synthetic molecules. Its unique structural features facilitate binding with various enzymes and receptors, making its derivatives potent for a variety of therapeutic applications (Verma et al., 2019).

4. Utility in Chemosensors

Compounds structurally related to this compound have been utilized in the design of chemosensors. Such compounds, due to their heteroatoms like nitrogen and oxygen, serve as coordination sites acting as ligands in coordination chemistry. This makes them highly suitable for the development of chemosensors for detecting various metal ions in different samples, showcasing their versatility beyond mere synthetic applications (Alharbi, 2022).

Properties

IUPAC Name

8-chloro-1H-pyrido[2,3-b][1,4]oxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-2-9-7-6(4)10-5(11)3-12-7/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYJENXXRAZUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=CN=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-amino-4-chloro-pyridin-2-ol (650 mg, 4.49 mmol) was dissolved in anhydrous N,N-dimethyl formamide (22 ml) under nitrogen atmosphere, and chloroacetyl chloride solution (0.394 ml, 4.94 mmol) was added thereto dropwise at room temperature and stirred for 30 minutes. Potassium carbonate (1.55 g, 11.24 mmol) was added thereto dropwise at room temperature, and the reaction mixture was heated to 1000 and stirred for 18 hours. The reaction mixture was cooled to room temperature and water was added to quench the reaction, and the organic layer was extracted with ethyl acetate. The combined organic layer was washed with water and saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was recrystallized from dichloromethane and diisopropyl ether to obtain white solid (608 mg, 73%).
Quantity
650 mg
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.394 mL
Type
reactant
Reaction Step Two
Quantity
1.55 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 2
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 3
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 4
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 5
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one
Reactant of Route 6
Reactant of Route 6
8-Chloro-1H-pyrido[2,3-B][1,4]oxazin-2(3H)-one

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